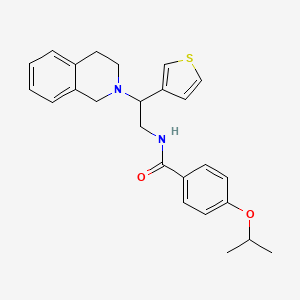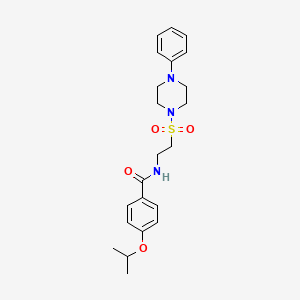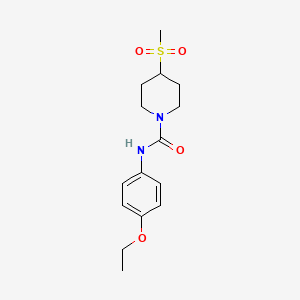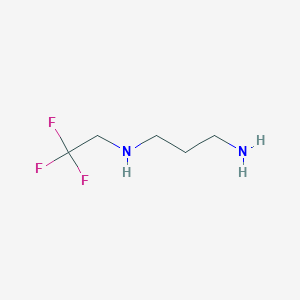![molecular formula C15H19NO3 B2885555 1-[4-(Isobutyrylamino)phenyl]-1-cyclobutanecarboxylic acid CAS No. 1706431-48-2](/img/structure/B2885555.png)
1-[4-(Isobutyrylamino)phenyl]-1-cyclobutanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions like the Suzuki–Miyaura coupling or reactions involving boronic acids . These methods involve the formation of carbon-carbon bonds and are widely used in organic chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, phenylacetic acid, a related compound, is a white solid with a disagreeable odor .科学的研究の応用
Structural Analysis and Conformation
Research on cis-2-phenylcyclobutanecarboxylic acid and cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid by Reisner et al. (1983) provides insights into the structure and conformation of cyclobutane derivatives using X-ray diffraction methods. This foundational work highlights the importance of understanding the structural properties of cyclobutane rings and their derivatives, which can extend to the study of compounds like "1-[4-(Isobutyrylamino)phenyl]-1-cyclobutanecarboxylic acid" (Reisner et al., 1983).
Synthesis and Polymerization
Drujon et al. (1993) discuss the synthesis and polymerization of alkyl 1-bicyclobutanecarboxylates, derived from 1,1-cyclobutanedicarhoxylic acid. This research is relevant for understanding how cyclobutane-based carboxylates, akin to "1-[4-(Isobutyrylamino)phenyl]-1-cyclobutanecarboxylic acid," can be polymerized under various conditions to produce materials with notable optical clarity and thermal stability (Drujon et al., 1993).
Chemical Transformations and Applications
The work of Belluŝ et al. (1973) on [4+2]‐Cycloadditionen of 1,2‐Dicyanocyclobuten and its thermal ring opening to 2,3‐Dicyanobutadien‐1,3 provides an example of the versatility in chemical reactions involving cyclobutene derivatives. Such studies are crucial for developing synthetic strategies that could be applicable to structurally similar compounds, including "1-[4-(Isobutyrylamino)phenyl]-1-cyclobutanecarboxylic acid" for various applications (Belluŝ et al., 1973).
Photodimerization and Coordination Polymers
Kole, Tan, and Vittal (2012) explore the photoreactivity of Ag(I) complexes and coordination polymers of pyridyl acrylic acids, which sheds light on the potential for using cyclobutane and related compounds in creating new materials through photodimerization and coordination chemistry. Such research could be extrapolated to understand how "1-[4-(Isobutyrylamino)phenyl]-1-cyclobutanecarboxylic acid" might react under similar conditions to form novel structures and materials (Kole, Tan, & Vittal, 2012).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-[4-(2-methylpropanoylamino)phenyl]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-10(2)13(17)16-12-6-4-11(5-7-12)15(14(18)19)8-3-9-15/h4-7,10H,3,8-9H2,1-2H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJXLRLSVPYSEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C2(CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Isobutyrylamino)phenyl]-1-cyclobutanecarboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-dimethoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2885476.png)
![3-{5-[6-(4-bromophenyl)-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2885477.png)
![N-(4-fluorobenzyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2885479.png)


![1-(Diphenylmethyl)-4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2885483.png)



![N-[(2-aminophenyl)methyl]-1-benzylpiperidin-4-amine](/img/structure/B2885491.png)
![3-[5-(2-chlorophenyl)furan-2-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B2885492.png)

